

Application Notes and Protocols for Assessing Ranosidenib Efficacy Using Cell Viability Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranosidenib (HMPL-306) is a potent, orally bioavailable small-molecule inhibitor that selectively targets mutant forms of isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2).[1][2][3] In various cancers, including acute myeloid leukemia (AML) and glioma, specific mutations in IDH1 and IDH2 confer a neomorphic enzymatic activity, leading to the conversion of α -ketoglutarate (α -KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][4] The accumulation of 2-HG competitively inhibits α -KG-dependent dioxygenases, resulting in epigenetic dysregulation, including histone and DNA hypermethylation, which ultimately blocks cellular differentiation and promotes oncogenesis.[4][5][6][7] **Ranosidenib** acts by inhibiting this aberrant enzymatic activity, thereby reducing 2-HG levels and impeding the proliferation of cancer cells harboring these mutations.[1][2]

This document provides detailed application notes and protocols for assessing the efficacy of **Ranosidenib** in vitro using common cell viability assays: the MTT and CellTiter-Glo® assays. These assays are fundamental in determining the dose-dependent effect of **Ranosidenib** on the metabolic activity and proliferation of cancer cell lines with IDH1/2 mutations.

Data Presentation

The efficacy of **Ranosidenib** is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that inhibits 50% of cell viability or



proliferation. The following tables summarize representative data on the enzymatic and cellular activity of **Ranosidenib**.

Table 1: Enzymatic Activity of **Ranosidenib** (HMPL-306)

Enzyme Target	IC50 (nM)		
Mutant IDH1 (R132H)	Data not publicly available in detail, but potent inhibition is reported		
Mutant IDH2 (R140Q)	Data not publicly available in detail, but potent inhibition is reported		
Mutant IDH2 (R172K)	Data not publicly available in detail, but potent inhibition is reported		
Wild-Type IDH1	Significantly weaker inhibition compared to mutant forms		
Wild-Type IDH2	Significantly weaker inhibition compared to mutant forms		

Note: Specific IC50 values for enzymatic inhibition are proprietary but preclinical studies consistently report potent and selective inhibition of mutant IDH1/2 enzymes by HMPL-306.[3]

Table 2: Cellular Activity of Ranosidenib (HMPL-306) in IDH-Mutant Cancer Cell Lines

Cell Line	Cancer Type	IDH Mutation	Assay	IC50 (nM) for 2-HG Inhibition
Representative IDH1-mutant cell line	e.g., Glioma, AML	e.g., IDH1- R132H	2-HG Quantification	Potent inhibition reported
Representative IDH2-mutant cell line	e.g., AML	e.g., IDH2- R140Q	2-HG Quantification	Potent inhibition reported

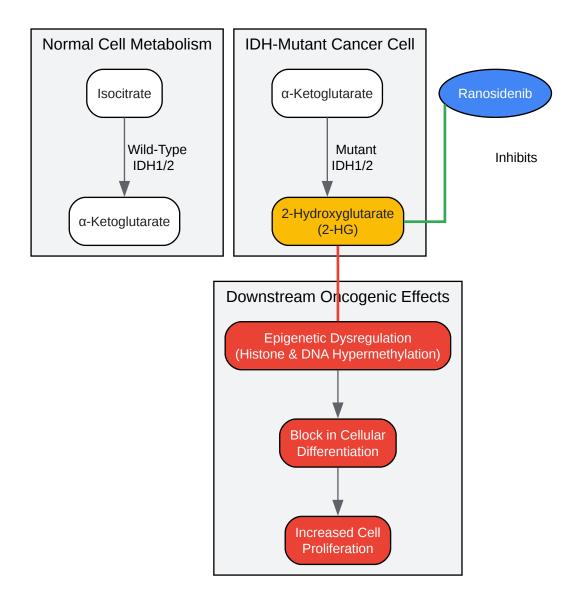


Note: While specific cell proliferation IC50 values from publicly available literature are limited, **Ranosidenib** has demonstrated potent suppression of 2-HG production in cellular assays, which is a direct indicator of its target engagement and is expected to correlate with anti-proliferative effects.[3]

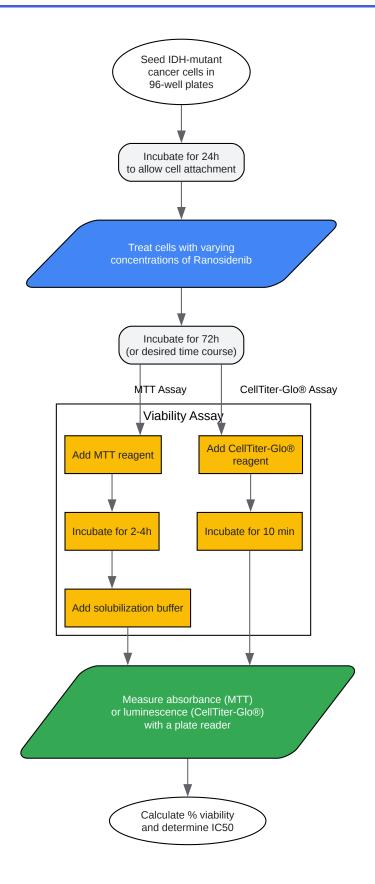
Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams are provided.









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